Methyl (1R)-1-methyl-2,3-dihydro-1H-indene-1-carboxylate
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Overview
Description
Methyl (1R)-1-methyl-2,3-dihydro-1H-indene-1-carboxylate is an organic compound that belongs to the class of indene derivatives This compound is characterized by its unique structure, which includes a methyl group attached to the indene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (1R)-1-methyl-2,3-dihydro-1H-indene-1-carboxylate typically involves the esterification of the corresponding carboxylic acid with methanol. One common method includes the use of a catalyst such as sulfuric acid to facilitate the reaction. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to accelerate the esterification process. The reaction mixture is typically heated to maintain the reflux conditions, and the product is purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl (1R)-1-methyl-2,3-dihydro-1H-indene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents used in these reactions.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Methyl (1R)-1-methyl-2,3-dihydro-1H-indene-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl (1R)-1-methyl-2,3-dihydro-1H-indene-1-carboxylate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which can then participate in further biochemical reactions. The compound’s reactivity is influenced by the electronic and steric effects of the indene ring system.
Comparison with Similar Compounds
Similar Compounds
- Methyl (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexanol
- Methyl 4,6-O-[(1R)-1-carboxyethylidene]-beta-D-galactopyranoside
Uniqueness
Methyl (1R)-1-methyl-2,3-dihydro-1H-indene-1-carboxylate is unique due to its indene ring system, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Properties
CAS No. |
61192-00-5 |
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Molecular Formula |
C12H14O2 |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
methyl (1R)-1-methyl-2,3-dihydroindene-1-carboxylate |
InChI |
InChI=1S/C12H14O2/c1-12(11(13)14-2)8-7-9-5-3-4-6-10(9)12/h3-6H,7-8H2,1-2H3/t12-/m1/s1 |
InChI Key |
IIXJEMQUTTYDLT-GFCCVEGCSA-N |
Isomeric SMILES |
C[C@]1(CCC2=CC=CC=C21)C(=O)OC |
Canonical SMILES |
CC1(CCC2=CC=CC=C21)C(=O)OC |
Origin of Product |
United States |
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